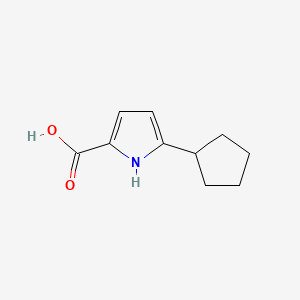

5-Cyclopentyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)9-6-5-8(11-9)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQOXTJXKBEOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopentyl 1h Pyrrole 2 Carboxylic Acid and Analogues

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation

The synthesis of the pyrrole ring is a foundational topic in heterocyclic chemistry, with several named reactions providing reliable routes to this important structural motif. These methods, developed over a century ago, continue to be adapted and refined for the synthesis of complex pyrrole derivatives. wikipedia.orguctm.edu

Paal-Knorr Synthesis and its Adaptations for Pyrrole-2-carboxylic Acids

The Paal-Knorr synthesis is a highly valuable and widely used method for preparing substituted pyrroles, which involves the condensation reaction between a 1,4-dicarbonyl compound and ammonia (B1221849) or a primary amine. wikipedia.orguctm.eduorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-substituted and N-unsubstituted pyrroles. wikipedia.org

The mechanism, investigated by V. Amarnath and colleagues, involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal. uctm.eduorganic-chemistry.org A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu

To specifically synthesize pyrrole-2-carboxylic acids or their esters using this method, the starting 1,4-dicarbonyl compound must contain a precursor to the carboxylic acid function. For instance, a 1,4-dicarbonyl compound bearing an ester group at a suitable position would be required. A reaction sequence combining a Stetter reaction to form the 1,4-diketone followed by a microwave-assisted Paal-Knorr reaction has been successfully employed to create complex tricyclic pyrrole-2-carboxamides. nih.gov

Recent modifications to the classical Paal-Knorr synthesis have focused on improving reaction rates and yields by employing various catalysts or alternative reaction media. uctm.edu These include the use of iron(III) chloride in water, which provides an economical and environmentally friendly approach to N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines. organic-chemistry.org

Table 1: Examples of Paal-Knorr Synthesis Variations

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 2,5-Dimethoxytetrahydrofuran, Amines/Sulfonamides | Iron(III) chloride, Water | N-substituted pyrroles | organic-chemistry.org |

| 1,4-Diketones, Primary Amines | MgI2 etherate | N-substituted pyrroles | uctm.edu |

| 1,4-Dicarbonyl compounds, Magnesium nitride | - | Pyrrole analogues | uctm.edu |

Knorr Pyrrole Synthesis and Related Condensation Reactions

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is another cornerstone method for constructing substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a ketone or ester that has an electron-withdrawing group alpha to the carbonyl. wikipedia.org

Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are typically generated in situ. wikipedia.org A common approach is the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org The mechanism proceeds through the formation of an imine between the amine and the ketone, which then tautomerizes to an enamine. This is followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which was converted to the α-amino derivative, to produce "Knorr's pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org

For the synthesis of a 5-substituted-pyrrole-2-carboxylic acid like the target compound, the Knorr synthesis would require an α-amino-ketone and a β-ketoester with appropriate substituents. For example, the reaction between an α-amino-ketone derived from a cyclopentyl-containing precursor and a β-ketoester could theoretically lead to the desired scaffold. A catalytic version of the Knorr synthesis has been developed using a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters, producing highly functionalized pyrroles. organic-chemistry.org

Hantzsch Pyrrole Synthesis and its Mechanistic Variations

The Hantzsch pyrrole synthesis, reported by Arthur Hantzsch in 1890, is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. researchgate.netwikipedia.org This method provides a direct route to various substituted pyrroles. wikipedia.org

The generally accepted mechanism begins with the reaction of the β-ketoester and the amine to form an enamine intermediate. wikipedia.orgquimicaorganica.org This enamine then performs a nucleophilic attack on the carbonyl carbon of the α-haloketone. wikipedia.org The resulting intermediate undergoes cyclization and dehydration to yield the final pyrrole product. wikipedia.org An alternative mechanistic pathway has been proposed where the enamine attacks the α-carbon of the haloketone in an SN2 fashion. wikipedia.org

The Hantzsch synthesis has been adapted for various applications, including solid-phase synthesis and reactions under solvent-free conditions using techniques like high-speed vibration milling. researchgate.netacs.org Variations in the reaction conditions and catalysts can influence the outcome. For instance, using ytterbium(III) triflate (Yb(OTf)3) as a Lewis acid catalyst can alter the regioselectivity of the reaction. thieme-connect.com To synthesize a pyrrole-2-carboxylic acid derivative via the Hantzsch method, one would typically start with a β-ketoester where one of the ester groups can be selectively hydrolyzed post-synthesis.

Table 2: Hantzsch Pyrrole Synthesis and Variations

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| β-ketoester, α-haloketone, amine | Standard conditions | Substituted pyrroles | wikipedia.org |

| Enaminone, α-bromo ketone | Solid-phase synthesis | Resin-bound pyrroles | acs.org |

| 1,3-diketone, phenacyl bromide, aniline | Yb(OTf)3 | 4-substituted pyrroles | thieme-connect.com |

Multicomponent Reaction Strategies for Pyrrole Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. orientjchem.orgorientjchem.org This approach offers significant advantages over traditional multi-step synthesis, including operational simplicity, reduced reaction time, cost-effectiveness, and higher atom economy, aligning with the principles of green chemistry. orientjchem.org

Various MCR methodologies have been developed for the synthesis of pyrrole derivatives. bohrium.com These can involve the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, or reactions involving nitroalkanes. bohrium.com For example, a three-component reaction of a primary amine, alkyl propiolate, and diethyl oxalate (B1200264) in water has been reported for the synthesis of polysubstituted pyrrole derivatives without the need for a catalyst. orientjchem.org Another MCR strategy utilizes Lysine-containing peptides on a solid phase, β-nitrostyrenes, and 1,3-dicarbonyl compounds with an iron(III) chloride catalyst under microwave irradiation to afford peptide-pyrrole chimeras. acs.org

Strategies for Cyclopentyl Moiety Introduction and Pyrrole N-Substitution

While the target compound, 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid, features a cyclopentyl group on the carbon framework of the pyrrole ring, the synthesis of analogues often involves substitution at the nitrogen atom. The introduction of alkyl groups, such as cyclopentyl, is a common transformation in medicinal chemistry.

Installation of Cyclopentyl Group via N-Alkylation or Related Methods

N-alkylation is a common method for functionalizing the pyrrole nitrogen. This typically involves the reaction of a pyrrole with an alkylating agent, such as an alkyl halide (e.g., cyclopentyl bromide), in the presence of a base. organic-chemistry.org Ionic liquids have been employed as effective media for the highly regioselective N-substitution of pyrrole with alkyl halides, providing excellent yields. organic-chemistry.orgorganic-chemistry.org A convenient method uses potassium hydroxide (B78521) as the base in an ionic liquid to successfully alkylate various N-acidic heterocycles, including pyrrole. organic-chemistry.org

It is important to note that direct alkylation of pyrrole can sometimes lead to competing C-alkylation. organic-chemistry.org However, for the synthesis of the specifically named compound, this compound, the cyclopentyl group is not on the nitrogen. Therefore, its introduction must occur either by using a cyclopentyl-containing starting material in one of the ring-forming reactions (e.g., a cyclopentyl-substituted 1,4-dicarbonyl in a Paal-Knorr synthesis) or through a C-alkylation strategy on a pre-formed pyrrole ring, such as a Friedel-Crafts alkylation, although this can present challenges with regioselectivity.

Stereoselective Approaches to Cyclopentyl Incorporation

Achieving stereocontrol in the synthesis of this compound is crucial for its potential applications. The spatial orientation of the cyclopentyl group relative to the pyrrole ring can significantly influence its biological activity. Stereoselective approaches aim to control the formation of stereoisomers, yielding a product with a specific three-dimensional arrangement.

One common strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, an achiral cyclopentenyl precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reaction to form the pyrrole ring or attach it to a pre-existing pyrrole, followed by removal of the auxiliary, would yield an enantiomerically enriched cyclopentyl-substituted pyrrole. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Asymmetric catalysis offers a more elegant and atom-economical approach. rsc.org In this method, a small amount of a chiral catalyst is used to generate a large amount of a chiral product. For the synthesis of cyclopentyl-substituted pyrroles, a chiral transition metal catalyst could be employed in a cross-coupling reaction between a pyrrole derivative and a cyclopentyl-containing fragment. Alternatively, an asymmetric cyclization reaction could form the cyclopentyl ring with a defined stereochemistry prior to its attachment to the pyrrole core. The development of new catalytic systems with high enantioselectivity for the synthesis of chiral heterocycles is an active area of research. rsc.org

Diastereoselective synthesis can also be achieved by utilizing existing stereocenters in the starting materials to control the formation of new ones. For example, a chiral starting material containing a cyclopentyl group with a defined stereochemistry can be used to construct the pyrrole ring. The inherent chirality of the cyclopentyl moiety can direct the regioselectivity and stereoselectivity of the subsequent reactions. Diastereoselective synthesis of pyrrolidines, which can be precursors to pyrroles, has been demonstrated through multi-component reactions catalyzed by Lewis acids, where the stereochemistry of the substituents is controlled. mdpi.com

| Approach | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction. | High stereoselectivity can be achieved; requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Atom-economical; high enantioselectivity is possible; catalyst development can be challenging. |

| Diastereoselective Synthesis | Utilizes existing stereocenters in the starting materials to control the formation of new stereocenters. | Can be highly efficient; relies on the availability of chiral starting materials. |

Carboxylic Acid Functionalization and Introduction Techniques at the 2-Position

The introduction of a carboxylic acid group at the 2-position of the pyrrole ring is a key step in the synthesis of the target molecule. Various methodologies have been developed for this purpose, ranging from direct carboxylation to multi-step functionalization sequences.

Direct carboxylation of the pyrrole ring with carbon dioxide (CO2) is an attractive and atom-economical method. frontiersin.org This can be achieved under various conditions, often requiring activation of the pyrrole ring or the CO2 molecule. One approach involves the use of strong bases to deprotonate the pyrrole at the 2-position, followed by quenching with CO2. organic-chemistry.org Another method utilizes transition metal catalysts, such as palladium complexes, to facilitate the carboxylation of C-H bonds with CO2. nih.gov Enzymatic carboxylation, using enzymes like UbiD, has also been explored for the synthesis of pyrrole-2-carbaldehyde, a precursor to the carboxylic acid, demonstrating the potential of biocatalysis in this transformation. mdpi.com

Iron-containing catalysts have been shown to be effective for the synthesis of pyrrole-2-carboxylic acid esters from pyrrole, carbon tetrachloride, and an alcohol. pleiades.onlineresearchgate.net This method provides a direct route to the ester, which can then be hydrolyzed to the desired carboxylic acid.

| Method | Reagents/Catalysts | Key Features |

| Base-mediated Carboxylation | Strong base (e.g., organolithium), CO2 | Direct functionalization of the C-H bond. |

| Transition Metal Catalysis | Pd(II) complexes, CO2, base | Catalytic carboxylation of non-activated arenes. nih.gov |

| Enzymatic Carboxylation | UbiD family enzymes, CO2 | Biocatalytic approach, often requires cofactors. mdpi.com |

| Iron-catalyzed Synthesis | Iron-containing catalysts, CCl4, alcohol | Direct synthesis of pyrrole-2-carboxylic esters. pleiades.onlineresearchgate.net |

Directed functionalization provides a regioselective route to introduce a carboxyl group at the 2-position. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like pyrrole. orgsyn.org The reaction of pyrrole with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) introduces a formyl group (-CHO) predominantly at the 2-position. This aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Another powerful technique is directed ortho-metalation (DoM) . In this approach, a directing group on the pyrrole nitrogen, such as a removable protecting group, directs a strong base (e.g., an organolithium reagent) to deprotonate the adjacent C-H bond at the 2-position. The resulting lithiated intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group directly and with high regioselectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrrole derivatives is increasingly being adapted to align with these principles.

The use of organic solvents is a major contributor to chemical waste. Solvent-free synthesis offers a significant environmental advantage. The Paal-Knorr synthesis of pyrroles, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine, can be effectively carried out under solvent-free conditions, sometimes with catalyst-free protocols. researchgate.netrgmcet.edu.in

Aqueous medium reactions are another cornerstone of green chemistry, with water being a non-toxic, non-flammable, and abundant solvent. orientjchem.org Multicomponent reactions for the synthesis of polysubstituted pyrroles have been successfully developed in water, often without the need for a catalyst. bohrium.comorientjchem.org These reactions benefit from the hydrophobic effect, which can accelerate reaction rates in water.

| Condition | Reaction Type | Advantages |

| Solvent-Free | Paal-Knorr Synthesis | Reduced waste, simplified work-up, often catalyst-free. researchgate.netrgmcet.edu.in |

| Aqueous Medium | Multicomponent Reactions | Environmentally benign, potential for rate acceleration. orientjchem.orgbohrium.comorientjchem.org |

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. pensoft.net Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance reaction selectivity by providing rapid and uniform heating. The Paal-Knorr and Hantzsch pyrrole syntheses have been successfully adapted to microwave conditions, often leading to improved efficiency compared to conventional heating methods. pensoft.netthieme-connect.comnih.gov

Mechanochemistry involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent. acs.org This technique is inherently solvent-free and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. The van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), has been effectively performed under mechanochemical conditions. organic-chemistry.orgsci-hub.seorganic-chemistry.org

| Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, increased yields, enhanced selectivity. pensoft.net |

| Mechanochemical Synthesis | Use of mechanical force to induce reactions. | Solvent-free, potential for novel reactivity. acs.org |

Biocatalytic and Renewable Feedstock Approaches

The imperative for greener chemical processes has driven the exploration of biocatalysis and renewable starting materials for the synthesis of pyrrole derivatives. These approaches offer advantages in terms of reduced environmental impact, high selectivity, and mild reaction conditions.

Biocatalytic Methods

Enzymes are highly specific and efficient catalysts that can be employed for the synthesis of complex molecules. In the context of pyrrole-2-carboxylic acid synthesis, biocatalysts have been identified that can facilitate key transformations. For instance, the enzyme PA0254 from Pseudomonas aeruginosa has been shown to catalyze the interconversion of pyrrole and pyrrole-2-carboxylic acid. mdpi.com This enzymatic process represents a direct and potentially environmentally benign route to the pyrrole-2-carboxylic acid scaffold. Further research in this area could lead to the development of biocatalysts with tailored substrate specificity for the synthesis of 5-substituted analogues.

Another biocatalytic strategy involves coupling the carboxylation of pyrrole derivatives with a subsequent reduction step. Carboxylic acid reductases (CARs) have been successfully used to reduce pyrrole-2-carboxylic acids to their corresponding aldehydes, a transformation that can help overcome the thermodynamic barrier of carboxylation. mdpi.com

Renewable Feedstock Utilization

The transition from petrochemical-based feedstocks to renewable biomass is a cornerstone of sustainable chemistry. Several strategies have been developed to produce pyrrole-2-carboxylic acids from bio-derived starting materials.

One notable approach involves the use of D-glucosamine, which can be derived from chitin, a major component of crustacean shells, and pyruvic acid. researchgate.net The reaction between these two renewable precursors under optimized conditions can yield pyrrole-2-carboxylic acid in good yields. researchgate.net This method provides a direct link between abundant biomass and a valuable chemical intermediate.

Another innovative strategy utilizes 3-hydroxy-2-pyrones, which can be prepared from renewable sources. acs.org These compounds serve as masked 1,4-dicarbonyls and can react with primary amines to form N-substituted pyrrole carboxylic acid derivatives under sustainable conditions, such as in the absence of a solvent or in aqueous solutions. acs.orgacs.org While this method primarily yields N-substituted products, it highlights the potential of pyrone-based feedstocks for accessing the pyrrole ring system.

The table below summarizes key findings in biocatalytic and renewable feedstock approaches for the synthesis of pyrrole-2-carboxylic acid and its derivatives.

| Approach | Key Components | Product | Significance |

| Biocatalysis | Enzyme PA0254 (Pseudomonas aeruginosa) | Pyrrole-2-carboxylic acid | Direct enzymatic carboxylation of pyrrole. mdpi.com |

| Renewable Feedstock | D-glucosamine (from chitin), Pyruvic acid | Pyrrole-2-carboxylic acid | Synthesis from abundant and renewable biomass sources. researchgate.net |

| Renewable Feedstock | 3-Hydroxy-2-pyrones, Primary amines | N-substituted pyrrole carboxylic acids | Sustainable synthesis using bio-sourced masked 1,4-dicarbonyls. acs.orgacs.org |

Catalytic Systems in Pyrrole Carboxylic Acid Synthesis (e.g., Metal-Catalysis, Organic Acids)

Catalytic systems, including those based on transition metals and organic molecules, are pivotal in the synthesis of pyrrole carboxylic acids, offering efficiency and control over the reaction pathways.

Metal-Catalysis

Transition metal catalysts are widely employed in the synthesis of heterocyclic compounds due to their ability to facilitate a variety of bond-forming reactions. Iron-containing catalysts, for example, have been successfully used in the synthesis of alkyl 1H-pyrrole-2-carboxylates. bohrium.comresearchgate.netpleiades.online This method involves the reaction of 1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron catalyst, leading to the formation of the corresponding ester in high yield. bohrium.comresearchgate.netpleiades.online This approach provides a general route for introducing a carboxyl group into the pyrrole ring. bohrium.comresearchgate.netpleiades.online

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative to traditional catalytic methods. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be effectively catalyzed by various organic acids. This approach is particularly relevant for the synthesis of N-substituted pyrroles. While not directly producing pyrrole-2-carboxylic acids, the functionalization of the resulting pyrrole ring can be a subsequent step.

Recent research has demonstrated the use of 4-methylbenzenesulfonic acid monohydrate as an efficient organocatalyst for the three-component reaction of 1,2-diones, aldehydes, and arylamines to produce polysubstituted pyrroles. rsc.org This multicomponent strategy allows for the rapid assembly of complex pyrrole structures from simple starting materials.

The following table provides an overview of selected catalytic systems used in the synthesis of pyrrole carboxylic acid derivatives.

| Catalyst Type | Catalyst Example | Reaction Type | Product |

| Metal-Catalysis | Iron-containing catalysts | Carboxylation/Esterification | Alkyl 1H-pyrrole-2-carboxylates |

| Organocatalysis | 4-Methylbenzenesulfonic acid monohydrate | Three-component reaction | Polysubstituted pyrroles |

Reactivity and Derivatization Chemistry of 5 Cyclopentyl 1h Pyrrole 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives such as esters, amides, and alcohols.

Esterification and Transesterification Reactions

5-Cyclopentyl-1H-pyrrole-2-carboxylic acid can be readily converted to its corresponding esters through standard acid-catalyzed esterification with an alcohol, a process known as Fischer esterification. The reaction typically involves heating the carboxylic acid in an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The ethyl ester of the title compound, ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate, is a known derivative, confirming the viability of this transformation.

Transesterification, the process of converting one ester to another, is also a feasible pathway, generally catalyzed by either an acid or a base. This allows for the modification of the ester group post-synthesis. While specific studies on the 5-cyclopentyl derivative are not prevalent, the general chemistry of pyrrole-2-carboxylic acids suggests these reactions proceed efficiently. libretexts.org

| Reaction Type | Reagents | Catalyst | General Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol (e.g., Ethanol, Methanol) | H₂SO₄ or HCl (catalytic) | Reflux in excess alcohol |

| Alkylation | Carboxylic Acid, Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., NaH, K₂CO₃) | Room temperature in a polar aprotic solvent (e.g., DMF) |

Amide and Hydrazide Formation

The synthesis of amides from this compound is another fundamental derivatization. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. documentsdelivered.com Alternatively, direct coupling of the carboxylic acid with an amine using a dehydrating agent or coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) provides a milder and often more efficient route to the corresponding amide. libretexts.orgdocumentsdelivered.com The reaction with hydrazine (B178648) or its derivatives under similar conditions yields the corresponding hydrazides. These pyrrole (B145914) carboxamides are a significant class of compounds, particularly in agrochemical research. libretexts.orgdocumentsdelivered.com

| Method | Reagents | Key Intermediate | General Conditions |

|---|---|---|---|

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine or Hydrazine | Acyl Chloride | Step 1: Reflux in thionyl chloride. Step 2: Addition of amine, often with a base. |

| Peptide Coupling | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, HATU) | Activated Ester | Room temperature in an inert solvent (e.g., DMF, CH₂Cl₂). |

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to yield either the corresponding primary alcohol (5-cyclopentyl-1H-pyrrol-2-yl)methanol or the aldehyde (5-cyclopentyl-1H-pyrrole-2-carbaldehyde).

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for the complete reduction of the carboxylic acid to the primary alcohol. The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

More controlled reduction to the aldehyde is challenging but can be achieved. A modern and highly specific method involves enzymatic reduction. For instance, carboxylic acid reductases (CARs) have been shown to be capable of converting pyrrole-2-carboxylic acids to their corresponding aldehydes in a one-pot biocatalytic process.

Decarboxylation Studies and Products

The removal of the carboxyl group, known as decarboxylation, can occur under certain conditions to yield 2-cyclopentylpyrrole. Studies on the parent pyrrole-2-carboxylic acid have shown that this reaction is typically catalyzed by acid or specific enzymes. researchgate.net The acid-catalyzed mechanism is thought to involve the protonation of the pyrrole ring, followed by the cleavage of the C-C bond between the ring and the carboxyl group. researchgate.net The presence of water can aid this process by attacking the carboxyl group. researchgate.net

Enzymatically, enzymes such as pyrrole-2-carboxylate decarboxylase can catalyze this transformation under mild, physiological conditions. This reaction is reversible and can also be used for carbon dioxide fixation.

Electrophilic and Nucleophilic Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and highly susceptible to electrophilic attack. The nature and position of substituents on the ring significantly influence the regioselectivity of these reactions.

Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Acylation)

Pyrrole is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions generally occurring preferentially at the α-positions (C2 and C5) due to superior resonance stabilization of the resulting carbocation intermediate. pearson.comnih.gov In this compound, both α-positions are occupied. The directing effects of the existing substituents, therefore, determine the position of further substitution on the β-positions (C3 and C4).

The two substituents have opposing electronic effects:

-COOH (Carboxylic Acid) at C2: This is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position (C4).

-C₅H₉ (Cyclopentyl) at C5: This is an electron-donating alkyl group and is activating, directing incoming electrophiles to the ortho position (C4).

Both the activating cyclopentyl group and the deactivating carboxylic acid group work in concert to direct electrophilic substitution to the C4 position. Experimental evidence from closely related structures supports this prediction. For example, the halogenation of ethyl 5-methyl-1H-pyrrole-2-carboxylate with electrophilic fluorinating agents has been shown to yield the 4-fluoro derivative. This indicates a strong preference for substitution at the C4 position for reactions like halogenation and acylation.

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Selectfluor | 4-Halo-5-cyclopentyl-1H-pyrrole-2-carboxylic acid |

| Acylation (Friedel-Crafts) | Acyl Chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | 4-Acyl-5-cyclopentyl-1H-pyrrole-2-carboxylic acid |

Metalation and Lithiation Strategies for Further Functionalization

Metalation, particularly lithiation, is a powerful strategy for the functionalization of pyrrole rings. However, the presence of two acidic protons—one on the pyrrole nitrogen (N-H) and one on the carboxylic acid group (-COOH)—presents a challenge. These protons will be readily abstracted by common organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Therefore, any strategy for C-H metalation on the pyrrole ring must account for this initial acid-base chemistry.

Typically, this involves either using more than two equivalents of the base to first form the N-anion and the carboxylate salt, followed by deprotonation of a ring carbon, or by protecting the acidic functional groups prior to metalation. The tert-butoxycarbonyl (Boc) group is a common N-protecting group in pyrrole chemistry. acs.org The 2-(trimethylsilyl)ethoxymethyl (SEM) group has also been employed for N-protection, as it is stable under various conditions and can be removed later in the synthetic sequence. researchgate.net

Once the acidic protons are addressed, deprotonation of the pyrrole ring can occur. For N-protected pyrroles, lithiation generally occurs regioselectively at the C2 position. In the case of this compound, the C2 and C5 positions are already substituted. Consequently, metalation would be directed to the remaining C3 or C4 positions. The precise site of metalation can be influenced by the choice of base, solvent, and the presence of chelating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov For instance, studies on N-arylpyrroles have shown that different ligands can direct lithiation to different positions on the molecule. nih.gov The resulting organometallic intermediate can then be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install new functional groups at the C3 or C4 position.

| Reagent/Condition | Substrate Moiety | Outcome | Reference(s) |

| Butyllithium/TMEDA | N-Phenylpyrrole | Dilithiation at C2 and C2' positions | nih.gov |

| LiTMP/ZnCl₂·TMEDA | N-Phenylpyrrole | Regioselective functionalization at the C2 position | nih.gov |

| Butyllithium/PMDETA | N-(4-methoxyphenyl)pyrrole | Lithiation at the C2 position of the pyrrole ring | nih.gov |

| N-Boc protection, then strong base | Pyrrole | Facilitates C-H lithiation after protecting the acidic N-H | acs.org |

Table 1: Representative Metalation Strategies for Pyrrole Derivatives

Oxidation and Reduction Chemistry of the Pyrrole Nucleus

The pyrrole nucleus and the carboxylic acid group offer distinct sites for oxidation and reduction reactions, allowing for selective transformations.

Reduction: The carboxylic acid group can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) are effective for this transformation. khanacademy.orgresearchgate.net These reagents will convert the carboxylic acid to a primary alcohol (5-cyclopentyl-1H-pyrrol-2-yl)methanol. The choice of reagent can be critical; BH₃·THF is often preferred for its selectivity in reducing carboxylic acids in the presence of other reducible functional groups and for being less reactive than LiAlH₄. khanacademy.orgresearchgate.net Further reduction of the resulting alcohol to the corresponding methyl group (2-methyl-5-cyclopentyl-1H-pyrrole) can be achieved through subsequent deoxygenation reactions.

Reduction of the pyrrole ring itself is also possible, though it typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This process would break the aromaticity of the ring, leading to the formation of 5-cyclopentylpyrrolidine-2-carboxylic acid.

Oxidation: Pyrroles are electron-rich heterocycles and are generally susceptible to oxidation. researchgate.net Uncontrolled oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to degradation and polymerization of the pyrrole ring. libretexts.orgumn.edu However, under controlled conditions, selective oxidation is achievable. A dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones has been described using a sulfoxide (B87167) oxidant in combination with a carboxylic acid anhydride. researchgate.net This would convert the pyrrole ring into a lactam structure, a valuable motif in medicinal chemistry. Photooxidative methods can also be employed for controlled hydroxylations. researchgate.net

| Reaction Type | Reagent(s) | Target Group | Product Type | Reference(s) |

| Reduction | LiAlH₄ or BH₃·THF | Carboxylic Acid | Primary Alcohol | khanacademy.orgresearchgate.net |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Pyrrole Ring | Pyrrolidine | researchgate.net |

| Oxidation | Sulfoxide/Acid Anhydride | Pyrrole Ring | Δ³-pyrrol-2-one | researchgate.net |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Pyrrole Ring | Ring degradation/cleavage products | libretexts.orgumn.edu |

Table 2: Summary of Oxidation and Reduction Reactions

Tautomerism and Isomerization Investigations

For an aromatic compound like this compound, tautomerism involving the pyrrole ring is energetically unfavorable as it would disrupt the stable 6π-electron aromatic system. acs.org While non-aromatic tautomers like 2,5-pyrrolidinediylidene derivatives can be prepared from specific precursors, they readily convert to the aromatic pyrrole form under acid catalysis, highlighting the thermodynamic stability of the aromatic ring. rsc.org

However, conformational isomerism, specifically concerning the orientation of the carboxylic acid group relative to the pyrrole ring, is relevant. Pyrrole-2-carboxylic acid can exist as two planar conformers: s-trans and s-cis. Spectroscopic and computational studies on the parent molecule have confirmed the formation of cyclic hydrogen-bonded dimers in the solid state. researchgate.netacs.org These conformers are in equilibrium in solution, and their relative populations can be influenced by solvent and temperature.

Positional isomers, such as 4-cyclopentyl-1H-pyrrole-2-carboxylic acid or 5-cyclopentyl-1H-pyrrole-3-carboxylic acid, are distinct compounds and are not formed through simple isomerization from this compound. Their synthesis would require different starting materials or synthetic routes.

C-H Functionalization of the Pyrrole Core and Cyclopentyl Group

Direct C-H functionalization has emerged as a highly efficient method for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov Both the pyrrole core and the cyclopentyl group of the target molecule offer opportunities for such transformations.

Pyrrole Core: With the C2 and C5 positions occupied, C-H functionalization of the pyrrole ring would target the C3 and C4 positions. These reactions are typically catalyzed by transition metals like palladium, rhodium, or iridium. nih.govnih.gov N-protection is often necessary to modulate the reactivity of the pyrrole ring and direct the catalyst. nih.govrsc.orgresearchgate.net For example, dirhodium-catalyzed reactions have been used for highly selective C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole, demonstrating the ability of such catalysts to control regioselectivity. nih.gov Similar strategies could be adapted to target the C3 and C4 positions of a fully aromatic, N-protected 2,5-disubstituted pyrrole.

Cyclopentyl Group: Functionalization of the C(sp³)-H bonds of the cyclopentyl group presents a different challenge. Recent advances have shown that metal-free, catalyst-driven C(sp³)-H functionalization of alkyl groups attached to pyrrole is possible. For instance, the use of Piers' borane, HB(C₆F₅)₂, as a catalyst enables the reaction of N-protected methyl pyrroles with azodicarboxylates, selectively functionalizing the methyl group. rsc.orgresearchgate.net This methodology could potentially be extended to the methylene (B1212753) (CH₂) groups of the cyclopentyl substituent, providing a route to introduce new functionality directly onto the alkyl side chain.

| Target Site | Catalyst/Reagent | Reaction Type | Outcome/Product | Reference(s) |

| Pyrrole Core (C3/C4) | Transition Metals (Pd, Rh, etc.) | Arylation, Alkenylation, etc. | Functionalization at C3 or C4 positions | nih.gov |

| Pyrrole Core (α-N C2) | Rh₂(S-PTAD)₄ / Aryldiazoacetate | Asymmetric C-H Insertion | α-Substituted N-Boc-2,5-dihydropyrrole | nih.gov |

| Alkyl Group (C(sp³)-H) | HB(C₆F₅)₂ / Azodicarboxylate | C-N Bond Formation | Functionalized alkyl side-chain on N-protected pyrrole | rsc.orgresearchgate.net |

Table 3: Selected C-H Functionalization Strategies

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid, offering detailed insights into the carbon-hydrogen framework and the electronic environment of the nuclei.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the chemical environment and number of different types of protons and carbons in the molecule. In a typical ¹H NMR spectrum of this compound, the protons on the pyrrole (B145914) ring would appear as distinct doublets in the aromatic region, while the cyclopentyl protons would resonate in the aliphatic region. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms.

Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the cyclopentyl ring and between the protons on the pyrrole ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would definitively link the cyclopentyl substituent to the C5 position of the pyrrole ring and the carboxylic acid group to the C2 position by showing correlations between the respective protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | ~11.5 | - |

| COOH | >12.0 | ~162 |

| Pyrrole H3 | ~6.8 | ~110 |

| Pyrrole H4 | ~6.1 | ~108 |

| Pyrrole C2 | - | ~125 |

| Pyrrole C5 | - | ~140 |

| Cyclopentyl CH | ~3.2 | ~38 |

| Cyclopentyl CH₂ | 1.6-2.1 | ~26, ~34 |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Temperature-variant NMR studies can provide valuable information on the dynamic processes within the molecule, such as the rotation of the cyclopentyl group or the carboxylic acid moiety. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can be used to determine the energy barriers for these conformational changes. Furthermore, these studies are instrumental in monitoring the progress of chemical reactions involving this compound, allowing for the identification of intermediates and the determination of reaction kinetics.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of this compound. With its molecular formula of C₁₀H₁₃NO₂, the expected exact mass can be calculated and compared to the experimentally measured value. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 180.0968 | Within a few ppm of calculated |

| [M-H]⁻ | 178.0822 | Within a few ppm of calculated |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (as CO₂ or H₂O + CO), and fragmentation of the cyclopentyl ring. Analysis of these fragmentation patterns can be used to confirm the connectivity of the different structural motifs within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong absorption around 1680 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The N-H stretching vibration of the pyrrole ring would typically appear as a sharp to medium band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the cyclopentyl and pyrrole moieties would be observed in the 2850-3100 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the molecule. The C=C stretching vibrations of the pyrrole ring, for instance, would be expected to give rise to strong Raman signals. By analyzing both IR and Raman spectra, a comprehensive picture of the vibrational modes of the molecule can be obtained, confirming the presence of all key functional groups and providing insights into intermolecular interactions such as hydrogen bonding involving the carboxylic acid and pyrrole N-H groups.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) | Weak |

| N-H (Pyrrole) | Stretch | 3300-3400 | ~3300 |

| C-H (Aliphatic/Aromatic) | Stretch | 2850-3100 | 2850-3100 |

| C=O (Carboxylic Acid) | Stretch | ~1680 | ~1680 |

| C=C (Pyrrole) | Stretch | ~1550 | Strong |

Analysis of Hydrogen Bonding Networks (e.g., Dimer Formation)

The presence of both a carboxylic acid group and a pyrrolic N-H group in pyrrole-2-carboxylic acid derivatives makes them prime candidates for forming extensive hydrogen bonding networks. In the solid state, these interactions are pivotal in defining the crystal structure and influencing the material's physical properties.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques to probe these hydrogen bonds. In a study of pyrrole-2-carboxylic acid (PCA), IR and Raman analysis confirmed the formation of cyclic acid dimers in the solid state. researchgate.net This is a common motif for carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Computational methods, such as Density Functional Theory (DFT), are also employed to model these interactions and calculate binding energies of different possible dimer conformations. researchgate.net For PCA, DFT calculations at the B3LYP/6-311+G(d) level have been used to examine the molecular structure and vibrational frequencies of cyclic dimers. researchgate.net

Table 1: Hydrogen Bond Motifs in Pyrrole-2-carboxylic Acid

| Interaction Type | Description | Graph-Set Motif |

|---|---|---|

| O—H⋯O | Forms centrosymmetric dimers | R²₂(8) |

| N—H⋯O | Links dimers into chains | R²₂(10) |

Data based on studies of the parent compound, pyrrole-2-carboxylic acid. nih.gov

Conformational Isomerization Studies via Vibrational Excitation

The flexibility of the carboxylic acid group relative to the pyrrole ring can lead to the existence of different conformational isomers. These conformers can often be interconverted by providing energy, for instance, through vibrational excitation.

A study on pyrrole-2-carboxylic acid (PCA) isolated in a cryogenic nitrogen matrix revealed the coexistence of two conformers. documentsdelivered.com These conformers both have a cis configuration of the COOH group but differ in the orientation of this group with respect to the pyrrole ring. documentsdelivered.com Infrared spectroscopy is the primary tool for identifying and quantifying these different conformers.

Narrowband near-infrared (NIR) excitation of the most stable conformer of PCA was shown to produce a third, less stable conformer with a trans COOH group. documentsdelivered.com This photogenerated conformer was observed to decay back to the more stable form, highlighting the dynamic nature of these isomers. documentsdelivered.com Such studies provide deep insights into the potential energy surface of the molecule and the barriers to conformational change. While the bulky cyclopentyl group in "this compound" might influence the relative energies and rotational barriers of these conformers, the fundamental principles of vibrational-induced isomerization would still apply.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

The crystal structure of PCA reveals that the pyrrole ring and the carboxylic acid substituent are nearly coplanar, with a small dihedral angle between them. nih.govnih.gov The crystal packing is dominated by the hydrogen bonding networks discussed previously, which organize the molecules into a well-defined supramolecular architecture. nih.gov

Table 2: Crystallographic Data for 1H-Pyrrole-2-carboxylic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.080 (3) |

| b (Å) | 5.0364 (10) |

| c (Å) | 14.613 (3) |

| β (°) | 98.969 (3) |

| Volume (ų) | 1023.6 (3) |

| Z | 8 |

Data obtained for the parent compound, pyrrole-2-carboxylic acid, at 173 K. nih.gov

Surface Characterization Techniques for Polymerized or Surface-Bound Forms (e.g., XPS, ToF-SIMS, SEM for derived materials)

When "this compound" is used to create polymers or is bound to a surface, a different set of analytical techniques is required to characterize the resulting material. These surface-sensitive techniques are crucial for understanding the composition, structure, and morphology of thin films and particles.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials. In a study on poly(pyrrole-2-carboxylic acid) particles synthesized via enzymatic catalysis, SEM was used to characterize the shape and size of the resulting particles. rsc.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique that provides detailed molecular information about the outermost layer of a sample. A preliminary ToF-SIMS investigation on poly(pyrrole-3-carboxylic acid) films was conducted to gain further insight into the polymer's structure. nih.gov

These techniques would be invaluable for characterizing materials derived from "this compound," for example, in applications involving functionalized surfaces, sensors, or biocompatible coatings.

Computational and Theoretical Investigations of 5 Cyclopentyl 1h Pyrrole 2 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Aromaticity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations for pyrrole (B145914) derivatives focus on understanding the distribution of electrons, molecular orbital energies, and the aromatic character of the pyrrole ring.

Electronic Structure: DFT studies on the parent compound, 1H-pyrrole-2-carboxylic acid, reveal that the pyrrole ring and the carboxyl substituent are nearly coplanar, which maximizes π-electron delocalization. nih.govresearchgate.net For 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid, the introduction of the cyclopentyl group at the C5 position is expected to influence the electronic structure. The cyclopentyl group acts as a weak electron-donating group through hyperconjugation, which would increase the electron density of the pyrrole ring. This donation is predicted to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), consequently narrowing the HOMO-LUMO gap. A smaller energy gap generally implies higher chemical reactivity. researchgate.net

Aromaticity: The aromaticity of the pyrrole ring in this compound can be quantified using various DFT-based descriptors. Common indices include the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring, and Harmonic Oscillator Model of Aromaticity (HOMA), which assesses geometric parameters. For pyrrole systems, a negative NICS value typically indicates aromatic character. The electron-donating nature of the cyclopentyl group is expected to slightly enhance the π-electron delocalization, potentially leading to a more negative NICS value compared to the unsubstituted pyrrole-2-carboxylic acid, thereby indicating a marginal increase in aromaticity.

Table 1: Predicted Electronic Properties from DFT Calculations Interactive table: Click on headers to sort.

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| HOMO Energy | Increased (less negative) | Electron-donating effect of the cyclopentyl group destabilizes the HOMO. |

| LUMO Energy | Increased (less negative) | Perturbation of the π-system by the alkyl substituent. |

| HOMO-LUMO Gap | Decreased | The increase in HOMO energy is typically more pronounced than that of the LUMO. |

| Aromaticity (NICS) | More negative | Enhanced π-electron delocalization from the electron-donating substituent. |

Conformational Analysis and Potential Energy Surfaces of the Cyclopentyl and Carboxylic Acid Moieties

Carboxylic Acid Moiety: For the parent 1H-pyrrole-2-carboxylic acid, DFT calculations have shown a preference for a conformation where the carboxylic acid group is nearly coplanar with the pyrrole ring, stabilized by π-conjugation. researchgate.net A significant energy barrier exists for rotation around the C2-carboxyl bond.

Cyclopentyl Moiety: The cyclopentyl group is not flat and exists in two primary puckered conformations: the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformers are close in energy and can interconvert via a low-energy process called pseudorotation.

A two-dimensional Potential Energy Surface (PES) can be generated by systematically rotating the C2-carboxyl bond and mapping the pseudorotation of the cyclopentyl ring. This PES would reveal the global minimum energy conformation and the energy barriers between different stable conformers. It is hypothesized that the global minimum would feature a coplanar carboxylic acid group and an envelope or twist conformation for the cyclopentyl ring that minimizes steric hindrance with the pyrrole ring.

Table 2: Key Conformational Features Interactive table: Click on headers to sort.

| Moiety | Conformational Feature | Predicted Energy Barrier |

|---|---|---|

| Carboxylic Acid | Rotation around C2-carboxyl bond | Moderate (several kcal/mol) |

| Cyclopentyl Ring | Pseudorotation (Envelope-Twist) | Low (< 1 kcal/mol) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve modeling its synthesis, such as through a Paal-Knorr type reaction or functionalization of a pre-existing pyrrole ring. researchgate.netmdpi.com

For instance, in a hypothetical synthesis involving the cyclization of a dicarbonyl compound with an amine, DFT could be used to model the reaction coordinate. mdpi.com The process would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final pyrrole product.

Identifying Intermediates: Finding stable intermediates along the reaction pathway, such as the initial imine or enamine adducts.

Searching for Transition States (TS): Locating the highest energy point connecting intermediates. Frequency calculations are performed to confirm a true TS, which has exactly one imaginary frequency corresponding to the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction barrier, providing insight into the reaction rate and feasibility.

Such studies could reveal, for example, whether the initial ring closure or the final dehydration step is rate-limiting in the synthesis.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its real-world behavior.

The simulation would model the molecule's movements, including the flexible puckering of the cyclopentyl ring, the rotation of the carboxylic acid group, and the vibrations of all bonds. Key analyses from an MD simulation include:

Solvent Structuring: Examining how water molecules arrange around the molecule. Strong hydrogen bonds would be observed between the carboxylic acid group (both as a donor and acceptor) and surrounding water. The cyclopentyl and pyrrole rings would be surrounded by a more ordered "hydrophobic" shell of water.

Hydrogen Bonding Dynamics: Calculating the average number and lifetime of hydrogen bonds formed between the solute and solvent, which is crucial for understanding its solubility.

Conformational Sampling: The simulation would explore the various conformations accessible at a given temperature, confirming the low-energy structures predicted by static conformational analysis and showing the frequency of transitions between them.

Quantum Chemical Descriptors and Advanced Property Prediction (e.g., Fukui Functions, MEP)

Quantum chemical descriptors distill complex electronic structure information into indices that predict reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich and electron-poor regions. For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack or hydrogen bond acceptance.

Positive Potential (Blue): Located around the acidic proton of the carboxyl group and the N-H proton of the pyrrole ring, marking them as sites for nucleophilic attack or hydrogen bond donation.

Neutral Potential (Green): Covering the cyclopentyl group and the carbon atoms of the pyrrole ring, reflecting their non-polar or less reactive nature.

Fukui Functions: Fukui functions are derived from conceptual DFT and identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific reactive sites. For this molecule, Fukui analysis would likely predict:

Site for Nucleophilic Attack: The carbonyl carbon of the carboxylic acid group.

Site for Electrophilic Attack: The oxygen atoms of the carboxylic acid and potentially the C3 and C4 positions of the pyrrole ring, which are activated by the substituents at C2 and C5.

These advanced descriptors provide a detailed and quantitative picture of the molecule's reactivity, guiding further experimental studies. mdpi.com

Application of 5 Cyclopentyl 1h Pyrrole 2 Carboxylic Acid As a Synthetic Intermediate and Building Block in Materials Science

Precursor in Complex Organic Synthesis

The pyrrole (B145914) core is a fundamental motif in a vast array of natural products and synthetic compounds. nih.govnih.gov The presence of both a carboxylic acid and a cyclopentyl substituent on the 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid scaffold provides distinct points for chemical modification, enabling its use in the construction of more elaborate molecular architectures.

The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its conversion into esters, amides, and other functional groups. These reactions are foundational for building more complex heterocyclic structures. For instance, the reaction of pyrrole-2-carboxylic acids with various reagents can lead to the formation of fused ring systems or the introduction of new functionalities onto the pyrrole core. pharmaguideline.commdpi.com

The synthesis of novel pyrrole derivatives often involves multi-step reaction sequences where the initial pyrrole structure is systematically elaborated. nih.gov For example, the carboxylic acid can be activated and then reacted with a wide range of nucleophiles to introduce diverse side chains. Furthermore, the pyrrole ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. pharmaguideline.com The cyclopentyl group, being an electron-donating alkyl group, can influence the regioselectivity of such reactions.

The development of new synthetic methodologies, such as in situ Suzuki coupling methods, has expanded the toolkit for creating complex pyrrole-pyridine-based ligands from pyrrole precursors. nih.govbeilstein-journals.org These approaches allow for the construction of intricate molecular frameworks that can be used in various applications, including coordination chemistry and catalysis. The synthesis of pyrrole derivatives through 1,3-dipolar cycloaddition reactions also represents a powerful strategy for accessing novel heterocyclic structures with potential biological activities. nih.gov

The bifunctional nature of this compound makes it an ideal building block for the synthesis of macrocycles and non-biological polymers. The carboxylic acid can be used in condensation polymerization reactions with appropriate co-monomers to form polyesters or polyamides. The pyrrole nitrogen can also be a site for functionalization, further expanding the possibilities for polymer design.

The incorporation of the pyrrole moiety into a polymer backbone can impart unique electronic and optical properties to the resulting material. Pyrrole-containing polymers are known for their conductivity and have been extensively studied for applications in electronics. wikipedia.orgnih.gov The cyclopentyl group can enhance the solubility and processability of these polymers by disrupting intermolecular packing.

The synthesis of porous organic polymers (POPs) with nitrogen-rich structures, including those based on pyrrole, has garnered significant interest for applications such as proton conduction. acs.org These materials possess high surface areas and excellent stability, making them suitable for use in advanced energy applications.

Development of Ligands and Catalysts Based on the Pyrrole Carboxylic Acid Framework

The pyrrole-2-carboxylic acid framework is a valuable platform for the design of ligands for transition metal catalysis. The carboxylic acid group, along with the nitrogen atom of the pyrrole ring, can act as a bidentate ligand, coordinating to metal centers and influencing their catalytic activity. Pyrrole-based ligands have been shown to be effective in a variety of copper-catalyzed reactions, such as the monoarylation of anilines with aryl halides. nih.gov

The development of new pyrrole-containing biomolecules as building blocks for functionalized polypyrroles has also been explored. researchgate.net These materials have potential applications in nanobiotechnology, including biosensing and imaging. The synthesis of pyrrole-based conjugated microporous polymers has also been shown to yield efficient heterogeneous catalysts for organic reactions like the Knoevenagel condensation. frontiersin.org The inherent porosity and abundant nitrogen sites within these materials contribute to their high catalytic activity. frontiersin.org

Furthermore, the preparation of phosphine (B1218219) ligands based on the pyrrole scaffold has become increasingly prevalent in transition metal coordination chemistry and catalysis, although their synthesis can be challenging. digitellinc.com The unique electronic properties of the pyrrole ring can be fine-tuned by the introduction of substituents, allowing for the rational design of ligands with specific catalytic properties.

Advanced Materials Science Applications

The integration of this compound and its derivatives into advanced materials has led to the development of functional polymers, optical materials, and sensors with a wide range of applications.

Polypyrrole (PPy) is an intrinsically conducting polymer that can be synthesized through the oxidative polymerization of pyrrole monomers. wikipedia.org The properties of PPy can be tailored by incorporating functionalized pyrrole monomers, such as those with carboxylic acid groups, into the polymer structure. nih.gov Carboxylic acid-functionalized polypyrroles have been investigated as bioactive platforms for cell adhesion and tissue engineering. nih.gov

The chemical copolymerization of functionalized pyrroles with unsubstituted pyrrole allows for the preparation of copolymer materials with specific physical properties for various applications. The presence of the carboxylic acid function can enhance solubility and provide a site for further chemical modification. The synthesis of polypyrrole and its derivatives can be achieved through various methods, including chemical oxidative polymerization and electrochemical polymerization. acs.orgijert.org

Below is a table summarizing different synthesis methods for polypyrrole and its derivatives:

The carboxylic acid group of this compound provides a convenient anchor point for grafting the molecule onto surfaces or incorporating it into hybrid materials. This surface functionalization can be used to modify the chemical and physical properties of a substrate, such as its wettability, adhesion, and biocompatibility.

For example, poly(pyrrole-3-carboxylic acid) has been covalently grafted to the surface of hexamethylene diisocyanate-functionalized graphene oxide to create novel hybrid materials. mdpi.com The synthesis of hybrid materials based on poly(pyrrole-co-N-methyl pyrrole) and ZnCo₂O₄ has also been reported. researchgate.net These materials combine the properties of the conducting polymer with those of the inorganic component, leading to synergistic effects and enhanced performance in applications such as energy storage and catalysis.

The electropolymerization of carboxylic acid functionalized pyrrole into hybrid zirconium–silicon oxopolymer sol–gel coatings represents another approach to creating advanced hybrid materials. rsc.org These materials consist of an organic conducting polymer entrapped within an inorganic network, offering a unique combination of properties.

The development of pyrrole-based sensors for the detection of anions and pH is an active area of research. researchgate.netrsc.org The pyrrole moiety can act as a signaling unit, with changes in its fluorescence or electrochemical properties upon binding to an analyte. researchgate.net Pyrrole derivatives have also been investigated for use in optical materials, such as color filters for image sensors, due to their strong light absorption characteristics. mdpi.com

Application in Organic Electronics (e.g., OFETs, Photovoltaics, without specific device performance numbers)

While direct research on this compound in the field of organic electronics is not extensively documented, its structural features suggest its potential as a valuable synthetic intermediate and building block for organic semiconducting materials. The application of similar alkyl-substituted pyrrole derivatives in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) provides a strong basis for understanding the prospective role of this compound.

The core utility of this compound lies in its potential incorporation into π-conjugated polymer backbones. In such polymers, the pyrrole ring can act as an electron-rich unit. The carboxylic acid group offers a reactive site for polymerization, typically after esterification or conversion to other functional groups, enabling its integration into various polymer structures through common cross-coupling reactions.

The cyclopentyl group at the 5-position of the pyrrole ring is a key feature that is anticipated to influence the properties of any resulting conjugated material. Alkyl side chains are a critical component in the design of solution-processable conjugated polymers for organic electronics. mdpi.comencyclopedia.pub They are primarily introduced to enhance the solubility of the otherwise rigid and often insoluble polymer backbones in common organic solvents, which is a prerequisite for fabricating thin films for electronic devices using techniques like spin-coating or printing. nih.govnih.gov

The structure of the alkyl side chain—its length, branching, and bulkiness—has a profound impact on the morphological and electronic properties of the polymer films. mdpi.comacs.org For instance, bulky side chains can influence the intermolecular packing and π-π stacking of the polymer chains in the solid state. nih.gov This, in turn, affects the charge transport characteristics, which are fundamental to the operation of OFETs, and the morphology of the active layer in bulk heterojunction solar cells, which is crucial for efficient charge separation and collection in OPVs. nih.govacs.org

In the context of this compound, the cyclopentyl group, being a cyclic alkyl substituent, would be expected to impart significant steric hindrance. This could be strategically employed to control the degree of aggregation and crystallinity in the resulting polymer, thereby tuning its electronic properties and solid-state morphology. nih.gov The table below summarizes the general influence of alkyl side chains on the properties of conjugated polymers, which can be extrapolated to understand the potential impact of the cyclopentyl group.

| Property | Influence of Alkyl Side Chains | Relevance to Organic Electronics |

|---|---|---|

| Solubility | Increases solubility in organic solvents, enabling solution-based processing. | Essential for the fabrication of thin films for OFETs and OPVs. |

| Molecular Packing | Affects intermolecular distance and π-π stacking. Bulky groups can increase the distance between polymer backbones. nih.gov | Influences charge carrier mobility in OFETs and charge transport in OPVs. |

| Thin Film Morphology | Determines the nanoscale structure of the active layer, including domain sizes and crystallinity in polymer-fullerene blends. mdpi.comacs.org | Crucial for efficient charge separation and transport in OPVs. |

| Electronic Properties | Can indirectly affect the optical bandgap and energy levels (HOMO/LUMO) by modifying the degree of aggregation and planarity of the polymer backbone. nih.govacs.org | Impacts light absorption in photovoltaics and the operating characteristics of OFETs. |

Research on diketopyrrolopyrrole (DPP)-based polymers, which often incorporate alkyl-substituted thiophene (B33073) or pyrrole units, has demonstrated these structure-property relationships. The variation of alkyl chains in DPP polymers has been shown to modulate their charge carrier mobility and photovoltaic performance by altering the solid-state packing and thin-film morphology. researchgate.netrsc.orgacs.org For example, the introduction of branched alkyl chains can lead to a less ordered, more amorphous film, which can be beneficial in certain device architectures. nih.gov

Therefore, this compound represents a promising monomer for the synthesis of novel conjugated materials. Its cyclopentyl group offers a distinct structural motif compared to more commonly used linear or branched alkyl chains, potentially enabling fine-tuning of the material properties for optimized performance in organic electronic devices. Further research would be needed to synthesize and characterize polymers derived from this specific building block to fully elucidate its potential in OFETs and organic photovoltaics.

Future Research Directions and Unresolved Challenges in 5 Cyclopentyl 1h Pyrrole 2 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

A primary challenge in the chemistry of substituted pyrroles is the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods for pyrrole (B145914) synthesis, such as the Paal-Knorr or Hantzsch reactions, often require harsh conditions and can generate significant waste. nih.govresearchgate.net Future research must prioritize the creation of sustainable routes to 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid that adhere to the principles of green chemistry.

A significant opportunity lies in the application of modern catalytic systems that exhibit high atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product. nih.govnih.gov Research should focus on metal-catalyzed reactions that utilize earth-abundant and non-toxic metals like manganese or iron, moving away from precious metal catalysts such as palladium or ruthenium. organic-chemistry.org For instance, a manganese-catalyzed conversion of primary diols and amines has been shown to produce 2,5-unsubstituted pyrroles with water and hydrogen as the only byproducts, a strategy that could be adapted for cyclopentyl-substituted precursors. organic-chemistry.org

Furthermore, multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the final product, represent a powerful tool for achieving synthetic efficiency and molecular diversity. researchgate.net Designing an MCR for this compound would streamline its synthesis, reduce purification steps, and lower solvent consumption.

| Synthetic Strategy | Key Advantages | Challenges for this compound |

| Metal-Catalyzed Cyclization | High selectivity, potential for mild conditions, high atom economy. organic-chemistry.org | Identifying suitable cyclopentyl-containing precursors; catalyst tolerance to the carboxylic acid group. |

| Multi-Component Reactions (MCRs) | High efficiency, reduced waste, rapid access to derivatives. researchgate.net | Designing a convergent route with readily available starting materials. |

| Enzymatic Synthesis | High selectivity, environmentally benign (aqueous media, mild temperatures). mdpi.com | Discovery or engineering of enzymes that accept cyclopentyl-substituted substrates. |

| Mechanochemical Synthesis | Solvent-free, reduced energy consumption. researchgate.net | Ensuring complete reaction and managing heat generation for scalability. |

Exploration of Underexplored Reactivity Pathways and Site-Selectivity

The pyrrole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. nih.gov However, in this compound, the most reactive C2 and C5 positions are already substituted. This presents a significant challenge and an opportunity: the selective functionalization of the less reactive C3 and C4 positions.

Future research should pivot towards developing novel catalytic methods for direct C-H functionalization at these positions. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds at previously inert positions. nih.gov Applying these methods to this compound could unlock a vast new chemical space for derivatization.

Another area of interest is the reactivity of the N-H bond. While N-alkylation or N-arylation is common, exploring cycloaddition reactions where the pyrrole acts as a diene could lead to complex, three-dimensional structures. wikipedia.org The presence of the bulky cyclopentyl group and the electron-withdrawing carboxylic acid will undoubtedly influence the feasibility and outcome of such reactions, requiring detailed mechanistic investigation.

Unresolved questions include: